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molecular formula C18H16OS B8326702 (4-Methylthiophenyl)-naphth-1-yl-carbinol

(4-Methylthiophenyl)-naphth-1-yl-carbinol

Cat. No. B8326702
M. Wt: 280.4 g/mol
InChI Key: IQTHXKCMYZAQKD-UHFFFAOYSA-N
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Patent
US07250446B2

Procedure details

(4-Methylthiophenyl)-naphth-1-yl-ketone (10 g, 35.9 mmol) was dissolved in of methanol (100 ml), then sodium borohydride (4.5 g, 118.9 mmol) was added slowly and the reaction mixture was stirred for 6 hours. Then methanol was distilled off and the reaction mixture was extracted with ethylacetate. The organic layer extract was washed with water, dried over anhydrous sodium sulfate, and concentrated to give oil, which was crystallized from benzene-hexane to give the desired compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH:14]=[CH:13][CH:12]=2)=[O:10])=[CH:5][CH:4]=1.[BH4-].[Na+]>CO>[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH:14]=[CH:13][CH:12]=2)[OH:10])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CSC1=CC=C(C=C1)C(=O)C1=CC=CC2=CC=CC=C12
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Then methanol was distilled off
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethylacetate
EXTRACTION
Type
EXTRACTION
Details
The organic layer extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give oil, which
CUSTOM
Type
CUSTOM
Details
was crystallized from benzene-hexane

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CSC1=CC=C(C=C1)C(O)C1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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